2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid
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Overview
Description
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 2-position and a naphthalen-1-yloxymethyl group at the 6-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and naphthalen-1-ylmethanol.
Esterification: The first step involves the esterification of 2-methoxybenzoic acid with naphthalen-1-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-6-(naphthalen-1-yloxymethyl)-benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-6-(naphthalen-1-yloxymethyl)-benzoic acid.
Reduction: 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the naphthalen-1-yloxymethyl group, resulting in different chemical and biological properties.
6-(Naphthalen-1-yloxymethyl)-benzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.
Uniqueness: 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid is unique due to the presence of both the methoxy and naphthalen-1-yloxymethyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-22-17-11-5-8-14(18(17)19(20)21)12-23-16-10-4-7-13-6-2-3-9-15(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUVEOOJCHRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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